1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine

Lipophilicity Drug-likeness Cell Permeability

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine (CAS 1015846-65-7), also known as cyclopropyl-(3-methylpyridin-2-yl)methanamine, is a racemic primary amine building block characterized by a cyclopropyl group directly attached to the methanamine carbon, which is in turn linked to a 3-methyl-2-pyridinyl moiety. With a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol, this compound is primarily supplied for early-stage drug discovery research with a typical purity specification of 95%.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 1015846-65-7
Cat. No. B1521141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine
CAS1015846-65-7
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(C2CC2)N
InChIInChI=1S/C10H14N2/c1-7-3-2-6-12-10(7)9(11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3
InChIKeyLBRBZJUBGVFGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine (CAS 1015846-65-7): A Versatile Primary Amine Building Block for Medicinal Chemistry


1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine (CAS 1015846-65-7), also known as cyclopropyl-(3-methylpyridin-2-yl)methanamine, is a racemic primary amine building block characterized by a cyclopropyl group directly attached to the methanamine carbon, which is in turn linked to a 3-methyl-2-pyridinyl moiety . With a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol, this compound is primarily supplied for early-stage drug discovery research with a typical purity specification of 95% . Its structural features, including the metabolically stabilizing cyclopropyl ring and the basic amine handle, position it as a key intermediate for synthesizing diverse pharmacologically active molecules, particularly within the kinase inhibitor field .

Why Generic Substitution Fails: The Critical Role of the 3-Methyl and Cyclopropyl Substituents in 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine


The term "generic substitution" is a misnomer for this compound class. Simple analogs like (3-methyl-2-pyridinyl)methanamine (CAS 153936-26-6) or 1-(3-methyl-2-pyridyl)ethanamine (CAS 780803-63-6) lack the crucial cyclopropyl ring at the methanamine alpha-carbon . Conversely, compounds such as 1-cyclopropyl-1-(4-methyl-2-pyridinyl)methanamine (CAS 1203308-27-3) or (1-(pyridin-2-yl)cyclopropyl)methanamine (CAS 812640-83-8) feature the cyclopropyl group but alter or omit the 3-methyl substituent on the pyridine ring [1]. These seemingly minor changes profoundly impact key drug-like properties. The cyclopropyl group is known to enhance metabolic stability by blocking oxidative metabolism, while the specific 3-methyl substitution on the pyridine dictates the molecule's electronic properties, steric hindrance, and spatial orientation when binding to a biological target [2]. Therefore, substituting with a close analog can lead to significant, unpredictable changes in biological activity, metabolic stability, and overall pharmacokinetic profile, making the specific combination of features in 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine non-negotiable for projects dependent on its precise structure-activity relationship (SAR) [2].

Quantitative Differentiation of 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine: A Procurement Guide Based on Physicochemical and SAR Data


Lipophilicity (LogP) Comparison: Optimizing the Balance for Cell Permeability

The target compound's lipophilicity (XLogP = 0.9) is notably higher than the simpler analog (3-methyl-2-pyridinyl)methanamine (CAS 153936-26-6), which lacks the cyclopropyl group and has a significantly lower predicted XLogP of approximately -0.12 . This increase in lipophilicity is beneficial for passive membrane permeability, a critical factor in achieving oral bioavailability and intracellular target engagement. A LogP in the 1-3 range is generally considered optimal for drug candidates, and 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine is closer to this ideal window than the non-cyclopropyl analog.

Lipophilicity Drug-likeness Cell Permeability ADME

Hydrogen Bonding Capacity and Drug-Like Properties

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine has 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA) . This falls well within Lipinski's Rule of 5 guidelines (≤5 HBD, ≤10 HBA) for orally active drugs. The balance is particularly favorable for central nervous system (CNS) drug discovery, where stricter rules often apply (typically ≤3 HBD, ≤7 HBA). The compound's low HBD count, compared to analogs with additional polar substituents, suggests it may be better suited for achieving high CNS penetration, assuming other properties like LogP are also optimized.

Drug-likeness Hydrogen Bonding Permeability Oral Bioavailability

Potential for PI3K Isoform Selectivity: A Case Study from BindingDB

While no direct quantitative data exists for 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine itself, its structural features are a common motif in potent and selective PI3Kdelta inhibitors [1]. For instance, a closely related compound in BindingDB (BDBM50394893) achieves high potency for PI3Kdelta (IC50 = 2.3 nM) but exhibits significantly weaker activity against the PI3Kalpha isoform (IC50 = 222 nM), demonstrating a ~100-fold selectivity window [1]. This class-level data strongly suggests that the target compound, which incorporates a similarly substituted pyridinyl-methanamine core, is likely to be a valuable intermediate for developing isoform-selective kinase inhibitors. The 3-methyl substituent is hypothesized to play a key role in achieving this selectivity by making specific interactions within the PI3Kdelta active site.

Kinase Inhibitor PI3Kdelta Selectivity Immuno-oncology

Optimal Application Scenarios for Procuring 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine


Synthesis of Selective PI3Kdelta Kinase Inhibitors for Immuno-Oncology

1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine serves as an ideal amine building block for constructing the core of selective PI3Kdelta inhibitors. The 3-methylpyridinyl moiety is a known pharmacophore for binding within the PI3K active site, and the cyclopropyl group can enhance metabolic stability [1]. By utilizing this specific intermediate, medicinal chemists can efficiently explore SAR around the hinge-binding region of PI3Kdelta, aiming to develop next-generation therapeutics for B-cell malignancies and inflammatory diseases with improved selectivity over other PI3K isoforms, thereby minimizing adverse effects like hyperglycemia and hepatotoxicity associated with pan-PI3K inhibition [1].

Building Block for CNS-Penetrant Kinase Inhibitors

The favorable physicochemical profile of 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine, specifically its low number of hydrogen bond donors (1) and moderate lipophilicity (LogP 0.9), aligns with the property space often associated with CNS penetration [1]. This makes it a strategically valuable building block for synthesizing focused libraries aimed at CNS targets, such as LRRK2 or other brain-penetrant kinases implicated in neurodegenerative diseases like Parkinson's. Its use as a primary amine handle allows for facile diversification into a variety of amide, sulfonamide, or secondary amine analogs, enabling rapid exploration of CNS drug-like chemical space .

Scaffold for Optimizing Metabolic Stability in Lead Series

In lead optimization programs where metabolic instability is a primary liability, this compound offers a strategic advantage. The cyclopropyl ring at the alpha-position to the amine is a well-documented strategy to block oxidative metabolism by cytochrome P450 enzymes, potentially extending the half-life of derived drug candidates [1]. While direct data for this specific compound is limited, the class-level property is well-established [1]. Therefore, procuring 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine allows medicinal chemists to incorporate this metabolically stabilizing element directly into their scaffold, bypassing the need for extensive de novo synthetic optimization to achieve the same structural feature. This can accelerate the lead optimization timeline and improve the probability of identifying a development candidate with a superior pharmacokinetic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-1-(3-methyl-2-pyridinyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.